MOG (44-54), mouse, human, rat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

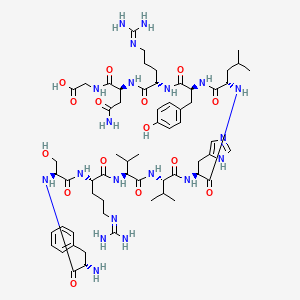

Molecular Formula |

C61H94N20O15 |

|---|---|

Molecular Weight |

1347.5 g/mol |

IUPAC Name |

2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |

InChI |

InChI=1S/C61H94N20O15/c1-31(2)22-41(54(91)76-42(24-35-16-18-37(83)19-17-35)55(92)73-39(14-10-20-69-60(64)65)52(89)77-44(26-46(63)84)51(88)71-28-47(85)86)75-56(93)43(25-36-27-68-30-72-36)78-58(95)48(32(3)4)81-59(96)49(33(5)6)80-53(90)40(15-11-21-70-61(66)67)74-57(94)45(29-82)79-50(87)38(62)23-34-12-8-7-9-13-34/h7-9,12-13,16-19,27,30-33,38-45,48-49,82-83H,10-11,14-15,20-26,28-29,62H2,1-6H3,(H2,63,84)(H,68,72)(H,71,88)(H,73,92)(H,74,94)(H,75,93)(H,76,91)(H,77,89)(H,78,95)(H,79,87)(H,80,90)(H,81,96)(H,85,86)(H4,64,65,69)(H4,66,67,70)/t38-,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1 |

InChI Key |

VJFKHTDPHSIIDY-GURHTLMOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Function of MOG (44-54) Peptide in CNS Autoimmunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) is a critical autoantigen in the study of central nervous system (CNS) autoimmunity, particularly in the context of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). Specific peptide fragments of MOG are used to induce and study the disease. This guide focuses on the MOG (44-54) peptide, an 11-mer fragment identified as a minimal core epitope. We will delve into its specific function in activating CD8+ T cells, its limited capacity to induce EAE independently, and its utility as a tool for in vitro immunological studies. This document provides a comprehensive overview of its biochemical properties, its role in T-cell signaling, quantitative comparisons with other MOG peptides, and detailed experimental protocols for its use in research.

Introduction: MOG in CNS Autoimmunity

Myelin Oligodendrocyte Glycoprotein is a protein expressed exclusively on the outermost surface of myelin sheaths and oligodendrocytes in the CNS.[1] Although a minor component of myelin, it is a primary target for autoimmune responses in demyelinating diseases.[1] The animal model, EAE, is induced by immunizing susceptible mouse strains, such as C57BL/6, with MOG protein or its immunodominant peptides, like MOG (35-55).[1][2][3] This process activates myelin-specific T cells, which migrate to the CNS, initiate an inflammatory cascade, and cause demyelination and paralysis, mimicking aspects of MS pathology.[3][4][5]

The MOG (44-54) Peptide: A Minimal CD8+ T Cell Epitope

The MOG (44-54) peptide is a specific fragment of the larger, commonly used MOG (35-55) peptide. It has been identified as the minimal core epitope required for binding to MOG-specific CD8+ T cells in the context of the MHC class I molecule H-2Db.[6]

Table 1: Characteristics of Key MOG Peptides

| Peptide | Amino Acid Sequence | Primary T Cell Target | MHC Restriction (C57BL/6) |

| MOG (35-55) | MEVGWYRSPFSRVVHLYRNGK | CD4+ T cells | I-Ab |

| MOG (40-54) | RSPFSRVVHLYRNG | CD4+ and CD8+ T cells | I-Ab / H-2Db |

| MOG (44-54) | FSRVVHLYRNG | CD8+ T cells | H-2Db |

| MOG (37-46) | GWYRSPFSFR | CD8+ T cells | H-2Db |

While the longer MOG (35-55) peptide is primarily recognized by CD4+ T helper cells, which are crucial for orchestrating the autoimmune attack in EAE, nested within it are shorter epitopes recognized by CD8+ T cells.[7][9] The 11-mer MOG (44-54) peptide represents such a core binding epitope for these cytotoxic T cells.[6]

Function of MOG (44-54) in Autoimmunity

The function of MOG (44-54) presents a paradox: despite its strong ability to bind MHC class I and stimulate CD8+ T cells in vitro, its ability to induce disease in vivo is weak and inconsistent.

In Vitro Activity: T Cell Stimulation

MOG (44-54) is a valuable tool for studying CD8+ T cell responses. It effectively stimulates proliferation of MOG-specific CD8+ T cells isolated from mice immunized with the longer MOG (35-55) peptide.[6] This activation leads to the production of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ).[10]

In Vivo Activity: Weak Encephalitogenicity

In contrast to its potent in vitro activity, immunization with MOG (44-54) alone often fails to induce clinical EAE.[11] Studies show that while longer peptides like MOG (35-55) and MOG (40-54) reliably induce paralysis in a high percentage of mice, MOG (44-54) induces disease in only a small fraction of animals, if at all.[6][11] This suggests that while CD8+ T cell activation by this epitope can occur, it is insufficient on its own to drive the full pathogenic process, which typically requires a robust CD4+ T helper cell response to initiate and sustain CNS inflammation.[9]

Table 2: Comparative Efficacy of MOG Peptides in EAE Induction (C57BL/6 Mice)

| Peptide Used for Immunization | Typical EAE Incidence | Mean Peak Clinical Score (Approx.) | Key Responding T Cells | Primary Cytokine Profile |

| MOG (35-55) | 80-100% | 2.5 - 3.5 | CD4+ (Th1, Th17) | IFN-γ, IL-17 |

| MOG (40-54) | 80-90% | 2.5 - 3.0 | CD4+, CD8+ | IFN-γ, IL-17 |

| MOG (44-54) | 0-30% | 0.5 - 1.5 (in affected mice) | CD8+ | IFN-γ |

Note: Clinical scores are typically graded on a 0-5 scale, where 0 is no disease and 5 is moribund. Data compiled from multiple sources.[2][6][9][11][12][13]

Signaling and Experimental Workflows

MOG (44-54)-Mediated CD8+ T Cell Activation Pathway

The activation of a CD8+ T cell by the MOG (44-54) peptide follows the canonical pathway for cytotoxic T cell activation. An antigen-presenting cell (APC), such as a dendritic cell, processes the MOG antigen and presents the 44-54 epitope on its MHC class I molecule (H-2Db in C57BL/6 mice). A naive CD8+ T cell with a cognate T Cell Receptor (TCR) recognizes this peptide-MHC complex, leading to downstream signaling, proliferation, and differentiation into a cytotoxic T lymphocyte (CTL) capable of producing pro-inflammatory cytokines like IFN-γ and TNF-α.

Experimental Workflow: EAE Induction

The standard workflow for inducing EAE involves preparing an emulsion of the MOG peptide with Complete Freund's Adjuvant (CFA) and administering it to mice, followed by injections of pertussis toxin (PTX) to permeabilize the blood-brain barrier.

Key Experimental Protocols

Protocol for Active EAE Induction with MOG Peptide

This protocol is adapted for C57BL/6 mice, a commonly used strain for MOG-induced EAE.[2][11][14][15]

Materials:

-

MOG (44-54) peptide (or other MOG peptides), lyophilized

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

-

Pertussis Toxin (PTX), lyophilized

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile 1 mL syringes and emulsifying needles or a sonicator

-

Female C57BL/6 mice, 8-12 weeks old

Procedure:

-

Peptide Reconstitution: Reconstitute lyophilized MOG peptide in sterile PBS to a concentration of 2 mg/mL.

-

Emulsion Preparation:

-

In a sterile glass vial or using a two-syringe system, mix the MOG peptide solution and CFA in a 1:1 ratio.

-

Emulsify by sonication or by passing the mixture between two connected syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

The final concentration of MOG peptide in the emulsion will be 1 mg/mL.

-

-

Immunization (Day 0):

-

Anesthetize the mice lightly if necessary.

-

Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (total volume 200 µL per mouse). This delivers a 200 µg dose of the peptide.

-

-

Pertussis Toxin Administration (Day 0 and Day 2):

-

Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.

-

On the day of immunization (Day 0) and again 48 hours later (Day 2), inject each mouse intraperitoneally (i.p.) with 100 µL of the PTX solution (200 ng dose).[3]

-

-

Monitoring:

-

Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their weight.

-

Use a standard 0-5 scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or waddling gait

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state or death

-

-

Protocol for In Vitro T Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen stimulation.

Materials:

-

Spleen and/or draining lymph nodes from MOG-immunized mice (harvested ~10 days post-immunization)

-

Single-cell suspension preparation reagents (RPMI media, FBS, cell strainers)

-

MOG (44-54) peptide

-

Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a naive mouse

-

96-well round-bottom culture plates

-

Cell proliferation dye (e.g., CFSE) or [3H]-Thymidine for proliferation measurement

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the spleen and/or lymph nodes of immunized mice.

-

Labeling (CFSE Method):

-

Label the isolated lymphocytes with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is halved with each cell division, allowing proliferation to be tracked by flow cytometry.

-

-

Cell Culture:

-

Plate the CFSE-labeled cells (responder cells) in a 96-well plate at 2 x 105 cells/well.

-

Add APCs (e.g., irradiated splenocytes) at 4 x 105 cells/well.

-

Add MOG (44-54) peptide at various concentrations (e.g., 0, 1, 10, 50 µg/mL). Include a positive control (e.g., anti-CD3/CD28 antibodies) and a negative control (no peptide).

-

-

Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

-

Analysis:

-

Harvest the cells and stain for surface markers (e.g., CD3, CD8).

-

Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE signal in the CD8+ T cell population.

-

Conclusion

The MOG (44-54) peptide is a precisely defined epitope that serves as a powerful tool for dissecting the role of CD8+ T cells in CNS autoimmunity. While its inability to consistently induce EAE in vivo highlights the dominant role of CD4+ T cells in this model, its specific and potent stimulation of CD8+ T cells in vitro makes it indispensable for studying cytotoxic T cell activation, cytokine profiling, and the fundamental mechanisms of antigen recognition. For researchers in immunology and drug development, understanding the distinct properties of MOG (44-54) versus longer, more encephalitogenic peptides is crucial for designing targeted experiments and interpreting their results in the complex landscape of neuroinflammation.

References

- 1. MOG peptides | Eurogentec [eurogentec.com]

- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. neurology.org [neurology.org]

- 8. US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators - Google Patents [patents.google.com]

- 9. Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy MOG (44-54), mouse, human, rat [smolecule.com]

- 11. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]

The Role of MOG (44-54) in Experimental Autoimmune Encephalomyelitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human demyelinating disease, multiple sclerosis (MS). The induction of EAE often involves immunization with myelin-derived peptides, among which fragments of the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) are prominent. This technical guide provides an in-depth examination of the specific role of the MOG peptide fragment spanning amino acids 44-54 (MOG (44-54)). While the longer MOG (35-55) peptide is a potent inducer of EAE in C57BL/6 mice, MOG (44-54) has been identified as a minimal epitope for CD8+ T cells.[1][2] This guide will dissect the immunological mechanisms associated with MOG (44-54), its limited encephalitogenicity when used alone, and its utility in dissecting the complex cellular and molecular interactions that underpin CNS autoimmunity. We will present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: MOG Peptides in EAE

Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein exclusively expressed on the surface of oligodendrocytes and the outermost lamellae of myelin sheaths in the central nervous system (CNS).[1][2] Its extracellular location makes it a primary target for autoimmune responses in demyelinating diseases. In the context of EAE, various MOG-derived peptides are used to induce disease in susceptible animal strains. The most commonly used peptide, MOG (35-55), reliably induces a chronic-progressive form of EAE in C57BL/6 mice, making it a valuable tool for studying MS pathogenesis and for the preclinical evaluation of therapeutic candidates.[3][4]

The Dichotomous Role of MOG (44-54)

The shorter peptide, MOG (44-54), presents a more nuanced role in EAE. While it is encompassed within the encephalitogenic MOG (35-55) sequence, immunization with MOG (44-54) alone is generally insufficient to induce clinical EAE.[5] However, it has been clearly identified as a crucial epitope for CD8+ T cells.[1] This section will explore the dual nature of MOG (44-54) as a key immunological player but a weak direct encephalitogen.

A Minimal CD8+ T Cell Epitope

Studies have demonstrated that MOG (44-54) is the minimal peptide length that binds to CD8+ MOG-specific T cells and can stimulate their proliferation in vitro.[1] This interaction is MHC class I-dependent. The recognition of MOG (44-54) by CD8+ T cells is a critical event in the immune response to the larger MOG protein.

Limited Encephalitogenicity

Despite its ability to activate CD8+ T cells, immunization with MOG (44-54) alone typically fails to induce clinical signs of EAE in C57BL/6 mice.[5][6] This is in stark contrast to the robust disease induced by MOG (35-55). The prevailing hypothesis is that the induction of EAE requires the activation of both CD4+ and CD8+ T cells, a condition not met by MOG (44-54) immunization alone. The longer MOG (35-55) peptide contains epitopes for both T cell subsets.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of different MOG peptides on EAE induction and immune responses.

Table 1: Clinical EAE Incidence and Severity with Different MOG Peptides

| Peptide | EAE Incidence | Mean Maximal Clinical Score | Onset of Disease (Days Post-Immunization) | Reference |

| MOG (35-55) | 80-100% | 3.0 - 4.0 | 9 - 14 | [7][8] |

| MOG (40-54) | High | Similar to MOG (35-55) | ~13 | [5][7] |

| MOG (44-54) | 0-30% | 0 - 1.0 | Variable / None | [5][6][7] |

| Control (CFA only) | 0% | 0 | None | [5] |

Table 2: Immunological Parameters in Response to MOG Peptide Immunization

| Parameter | MOG (35-55) | MOG (44-54) | Reference |

| CD4+ T Cell Infiltration in CNS | Robust | Minimal | [5] |

| CD8+ T Cell Infiltration in CNS | Present, but often lower than CD4+ | Minimal | [5] |

| Percentage of Splenic MOG (44-54)-specific CD8+ T cells | ~3.4% | Not reported | [9] |

| In vitro Proliferation of MOG-specific T cells | Strong | Weaker than MOG (35-55) | [7] |

| Pro-inflammatory Cytokine Production (e.g., IFN-γ) | High | Moderate | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MOG (44-54) in EAE.

EAE Induction with MOG Peptides

Objective: To induce experimental autoimmune encephalomyelitis in C57BL/6 mice.

Materials:

-

MOG (35-55), MOG (40-54), or MOG (44-54) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles

Procedure:

-

Peptide Emulsion Preparation: Prepare a 2 mg/mL solution of the desired MOG peptide in sterile PBS. Emulsify this solution with an equal volume of CFA to a final peptide concentration of 1 mg/mL. A stable emulsion is critical for successful immunization.

-

Immunization: Subcutaneously inject 100-200 µL of the peptide/CFA emulsion over two sites on the flank of each C57BL/6 mouse (8-12 weeks old). This delivers a total of 100-200 µg of peptide per mouse.[6][10]

-

Pertussis Toxin Administration: On the day of immunization (day 0) and 48 hours later (day 2), administer 200-300 ng of PTX intraperitoneally in 100 µL of PBS.[10]

Clinical Scoring of EAE

Objective: To quantitatively assess the clinical severity of EAE.

Procedure:

-

Begin daily monitoring and scoring of mice on day 7 post-immunization.

-

Use a standardized 0-5 scoring scale:[11][12][13]

-

0: No clinical signs.

-

0.5: Tip of tail is limp.

-

1: Limp tail.

-

1.5: Limp tail and hind leg inhibition.

-

2: Limp tail and weakness of hind legs.

-

2.5: Limp tail and partial paralysis of hind legs.

-

3: Complete paralysis of hind legs.

-

3.5: Complete hind limb paralysis and partial front limb paralysis.

-

4: Complete hind and front limb paralysis.

-

5: Moribund or dead.

-

-

Record the scores for each mouse daily. Blinding the observer to the experimental groups is recommended to prevent bias.

Isolation of CNS-Infiltrating Leukocytes

Objective: To isolate immune cells from the brain and spinal cord for further analysis.

Materials:

-

Percoll

-

RPMI-1640 medium

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Anesthetize the mouse and perform cardiac perfusion with cold PBS to remove blood from the vasculature.

-

Dissect the brain and spinal cord and place them in cold RPMI-1640.

-

Mechanically dissociate the tissue using a Dounce homogenizer.

-

Create a 30%/70% discontinuous Percoll gradient.

-

Layer the cell suspension onto the Percoll gradient and centrifuge.

-

Collect the mononuclear cells from the 30%/70% interface.

-

Wash the cells with RPMI-1640 before proceeding with further assays.

Intracellular Cytokine Staining

Objective: To identify and quantify cytokine-producing T cells by flow cytometry.

Materials:

-

Cell stimulation cocktail (e.g., PMA, ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-17)

Procedure:

-

Isolate splenocytes or CNS-infiltrating leukocytes.

-

Restimulate the cells in vitro with the relevant MOG peptide or a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

-

Wash the cells and stain for surface markers.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

-

Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD4+ and CD8+ T cell populations.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate critical pathways and workflows in the context of MOG (44-54) and EAE.

Signaling and Antigen Presentation

Caption: MHC Class I presentation of MOG (44-54) and subsequent CD8+ T cell activation.

Experimental Workflow

Caption: Workflow for assessing the encephalitogenicity of MOG peptides in EAE.

Logical Relationship of MOG Peptides in EAE Induction

Caption: Logical relationship of MOG peptide epitopes in the induction of EAE.

Conclusion

The MOG (44-54) peptide serves as a valuable tool for dissecting the specific contribution of CD8+ T cells to the pathogenesis of EAE. While its inability to consistently induce clinical disease on its own highlights the multifactorial nature of CNS autoimmunity, its role as a minimal CD8+ T cell epitope makes it an indispensable reagent for immunological studies. Understanding the distinct roles of different MOG peptide fragments, such as MOG (44-54) and the broader MOG (35-55), is crucial for refining our understanding of EAE and, by extension, multiple sclerosis. This guide provides the foundational knowledge, data, and protocols to facilitate further research in this critical area of neuroimmunology and drug development.

References

- 1. One Brain-All Cells: A Comprehensive Protocol to Isolate All Principal CNS-Resident Cell Types from Brain and Spinal Cord of Adult Healthy and EAE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy MOG (44-54), mouse, human, rat [smolecule.com]

- 3. Simultaneous Isolation of Principal Central Nervous System-Resident Cell Types from Adult Autoimmune Encephalomyelitis Mice [jove.com]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of experimental autoimmune encephalomyelitis by tolerance-promoting DNA vaccination focused to dendritic cells | PLOS One [journals.plos.org]

- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 12. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]

- 13. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]

An In-depth Technical Guide to the Activation of MOG (44-54) Specific T Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the activation of T lymphocytes specific to the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 44-54. This process is of critical interest in the study and development of therapies for autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS) and MOG antibody-associated disease (MOGAD).

Introduction: MOG (44-54) as a Key Autoantigen

Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein component of the myelin sheath in the CNS. Although its precise physiological function is still under investigation, it is a primary target for autoimmune attacks in certain demyelinating diseases.[1][2] The specific peptide fragment spanning amino acids 44-54 of MOG has been identified as a significant epitope capable of eliciting potent T cell responses, particularly in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS.[3]

The activation of T cells against self-antigens like MOG (44-54) is a central event in the pathogenesis of these diseases. It involves a complex interplay between antigen-presenting cells (APCs), T cells, and a host of signaling molecules. Understanding this mechanism at a granular level is paramount for the development of targeted immunotherapies.

The Trimolecular Complex: Foundation of T Cell Recognition

The activation of a MOG (44-54) specific T cell is initiated by the formation of a trimolecular complex, which consists of:

-

The T Cell Receptor (TCR): A unique receptor on the surface of the T cell that recognizes a specific antigenic peptide.

-

The MOG (44-54) Peptide: The processed fragment of the MOG protein.

-

The Major Histocompatibility Complex (MHC) Molecule: A protein on the surface of an APC that "presents" the peptide to the TCR.

MOG (44-54) has been shown to be presented by both MHC class I (to CD8+ T cells) and MHC class II (to CD4+ T cells) molecules, although the CD4+ T cell response is often considered dominant in the context of MOGAD.[4][5][6] The sequence of the MOG (44-54) peptide is FSRVVHLYRNG.[4]

Antigen Processing and Presentation

Before T cell activation can occur, the MOG protein must be taken up, processed, and presented by APCs. These can include dendritic cells (DCs), macrophages, and B cells.[1][7]

-

MHC Class II Pathway (for CD4+ T cell activation): Exogenous MOG protein is endocytosed by APCs and degraded into smaller peptide fragments within endolysosomal compartments. The MOG (44-54) peptide is then loaded onto MHC class II molecules, which are subsequently transported to the cell surface for presentation to CD4+ T cells.[7] The enzyme gamma-interferon-inducible lysosomal thiol reductase (GILT) plays a role in the processing of MOG for presentation.[8]

-

MHC Class I Pathway (for CD8+ T cell activation): While less commonly the focus in MOGAD, endogenous MOG or cross-presented exogenous MOG can be processed through the proteasome. The resulting peptides are transported to the endoplasmic reticulum and loaded onto MHC class I molecules for presentation to CD8+ T cells. Studies have identified MOG (44-54) as a core binding epitope for MOG-specific CD8+ T cells.[4][9]

The following diagram illustrates the general workflow for antigen presentation.

T Cell Receptor (TCR) Signaling Cascade

The binding of the TCR to the MOG (44-54)-MHC complex is the primary signal (Signal 1) for T cell activation. This interaction initiates a cascade of intracellular signaling events. The affinity of the TCR for its ligand can influence the kinetics and outcome of the T cell response.[10]

Key Signaling Events:

-

ITAM Phosphorylation: Upon TCR engagement, receptor-associated protein tyrosine kinases (PTKs) like Lck and Fyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex subunits.

-

ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for ZAP-70 (Zeta-chain-associated protein kinase 70), which is then phosphorylated and activated by Lck.

-

Downstream Pathways: Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT (Linker for Activation of T cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the activation of multiple downstream signaling pathways:

-

PLCγ1 Pathway: Leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.

-

Ras-MAPK Pathway: Activates the Ras, Raf, MEK, and ERK cascade, which is crucial for gene expression changes.

-

PI3K-Akt Pathway: Promotes cell survival, proliferation, and metabolic programming.

-

These pathways culminate in the activation of transcription factors, including NF-κB, NFAT, and AP-1, which drive the expression of genes essential for T cell proliferation, differentiation, and effector function.

The following diagram outlines the core TCR signaling pathway.

Co-stimulation and Regulation (Signal 2 & 3)

For full activation and to avoid anergy (a state of unresponsiveness), T cells require a second, co-stimulatory signal (Signal 2) from the APC. The primary co-stimulatory interaction is between CD28 on the T cell and B7 molecules (CD80/CD86) on the APC. This engagement significantly enhances TCR signaling and promotes T cell survival and proliferation.

The cytokine environment (Signal 3) at the time of activation directs the differentiation of naive T cells into specific effector subsets, such as Th1, Th17, or regulatory T cells (Tregs). In the context of MOG-induced EAE, Th1 cells (producing IFN-γ) and Th17 cells (producing IL-17) are considered key pathogenic players.[11]

Effector Functions of Activated MOG (44-54) T Cells

Once activated and differentiated, MOG (44-54) specific T cells migrate to the CNS. There, they are reactivated by local APCs, such as microglia and infiltrating macrophages, presenting the MOG peptide.[5][7] This leads to the secretion of pro-inflammatory cytokines like IFN-γ and GM-CSF, which contribute to the breakdown of the blood-brain barrier, recruitment of other immune cells, and ultimately, demyelination and axonal damage.[2][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to MOG (44-54) T cell activation from various studies.

Table 1: T Cell Proliferation in Response to MOG Peptides

| Immunizing Peptide | Stimulating Peptide | Proliferation Response | Reference |

|---|---|---|---|

| pMOG (35-55) | pMOG (35-55), pMOG (40-54) | Positive | [4] |

| pMOG (35-55) | pMOG (46-54) | Negative | [4] |

| pMOG (44-54) | pMOG (35-55), pMOG (40-54) | Positive | [4] |

| pMOG (44-54) | pMOG (46-54) | Negative |[4] |

Table 2: Encephalitogenic Activity of MOG Peptides

| Immunizing Peptide | EAE Incidence | Notes | Reference |

|---|---|---|---|

| pMOG (35-55) | 80-90% | [4] | |

| pMOG (40-54) | 80-90% | [4] |

| pMOG (44-54) | 30% (3 out of 10 mice) | Retains strong binding activity but reduced disease induction. |[4] |

Key Experimental Protocols

T Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen stimulation.

Methodology:

-

Cell Preparation: Isolate splenocytes from mice immunized with a MOG peptide (e.g., pMOG 44-54). Prepare nylon wool-enriched splenic T cells.

-

Co-culture: Plate T cells (e.g., 4 x 10⁵ cells/well) in 96-well plates. Add irradiated syngeneic spleen cells as APCs (e.g., 2 x 10⁵ cells/well).

-

Stimulation: Add the MOG peptide of interest (e.g., 20 µg/ml) to the wells.

-

Incubation: Culture the cells for 3 days.

-

Proliferation Measurement: Pulse the cultures with 1.0 µCi of [³H]thymidine for the final 6-18 hours of incubation.

-

Analysis: Harvest the cells and measure the incorporation of [³H]thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the degree of cell proliferation.[4]

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This is the standard in vivo model to study the pathogenic potential of MOG-specific T cells.

Methodology:

-

Antigen Emulsion: Emulsify the MOG peptide (e.g., MOG 44-54) at a concentration of 1.5 mg/ml in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[3]

-

Immunization: Administer the emulsion subcutaneously to susceptible mice (e.g., C57BL/6), typically at the flanks.[3]

-

Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and again two days later. This facilitates the entry of immune cells into the CNS.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and score them on a standardized scale (e.g., 0-5).

Conclusion and Therapeutic Implications

The activation of MOG (44-54) specific T cells is a multi-step process involving precise molecular recognition, a cascade of intracellular signaling, and a network of cellular interactions. A thorough understanding of this mechanism is crucial for the development of novel therapeutic strategies for MOG-associated autoimmune diseases. Potential therapeutic avenues include:

-

TCR Antagonists: Designing molecules that block the interaction between the TCR and the MOG (44-54)-MHC complex.

-

Signaling Pathway Inhibitors: Targeting key kinases or adaptor proteins in the TCR signaling cascade to dampen T cell activation.

-

Co-stimulation Blockade: Using antibodies to block co-stimulatory pathways (e.g., CD28-B7) to induce T cell anergy.

-

Promoting Regulatory Responses: Developing therapies that favor the differentiation of MOG-specific T cells into regulatory T cells (Tregs) to suppress the autoimmune response.

Continued research into the nuances of MOG (44-54) T cell activation will undoubtedly pave the way for more effective and targeted treatments for patients suffering from these debilitating neurological disorders.

References

- 1. Myelin oligodendrocyte glycoprotein has a dual role in T cell autoimmunity against central nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy MOG (44-54), mouse, human, rat [smolecule.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. neurology.org [neurology.org]

- 8. Frontiers | GILT: Shaping the MHC Class II-Restricted Peptidome and CD4+ T Cell-Mediated Immunity [frontiersin.org]

- 9. This compound - 1 mg [anaspec.com]

- 10. journals.plos.org [journals.plos.org]

- 11. wjgnet.com [wjgnet.com]

- 12. CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease - PMC [pmc.ncbi.nlm.nih.gov]

MOG (44-54): A Minimal CD8+ T Cell Epitope in Focus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the myelin sheath in the central nervous system (CNS). In the context of autoimmune diseases such as multiple sclerosis (MS), MOG is a key autoantigen, targeted by both the humoral and cellular arms of the immune system. While the role of CD4+ T cells in recognizing MOG peptides has been extensively studied, emerging evidence underscores the significant contribution of CD8+ T cells to the immunopathology of MS. Within the MOG protein, the peptide spanning amino acids 44-54 (sequence: FSRVVHLYRNG in mice) has been identified as a minimal epitope for CD8+ T cells.[1][2][3][4][5] This guide provides a comprehensive technical overview of MOG (44-54) as a minimal CD8+ T cell epitope, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated molecular and experimental pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the MOG (44-54) epitope.

| Parameter | MHC Allele | Value | Reference |

| Binding Affinity (Kd) | H-2Db | Not explicitly quantified in the searched literature. Described as binding strongly.[6] | [1][6] |

| Binding Affinity (Kd) | HLA-A*02:01 | Not explicitly quantified in the searched literature. |

Table 1: Binding Affinity of MOG (44-54) to MHC Class I Molecules. While direct dissociation constants (Kd) were not found in the reviewed literature, studies consistently indicate a strong binding of the MOG (40-54) peptide, which contains the minimal 44-54 epitope, to the murine H-2Db molecule.[6]

| Population | MOG-specific CD8+ T Cell Frequency | Method | Reference |

| Multiple Sclerosis Patients | Elevated frequency of MOG-specific CD8+ T cells compared to healthy controls. Specific percentages for the 44-54 epitope are not consistently reported. Studies often use longer MOG peptides or report on overall MOG-reactive T cells.[2][7][8][9][10] | Flow Cytometry (Pentamer/Tetramer Staining) | [2][7][8][9][10] |

| Healthy Controls | Lower frequency of MOG-specific CD8+ T cells compared to MS patients.[7][9] | Flow Cytometry (Pentamer/Tetramer Staining) | [7][9] |

Table 2: Frequency of MOG-specific CD8+ T Cells. Studies have consistently shown a higher frequency of MOG-reactive CD8+ T cells in the peripheral blood of MS patients compared to healthy individuals.[2][7][8][9][10] However, the precise frequency of CD8+ T cells specific for the minimal MOG (44-54) epitope is not always delineated from responses to larger MOG fragments.

Experimental Protocols

Peptide-MHC Tetramer Staining

Purpose: To identify and quantify MOG (44-54)-specific CD8+ T cells by flow cytometry.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with phosphate-buffered saline (PBS) and resuspend in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum).

-

Tetramer Staining:

-

Incubate the cells with a phycoerythrin (PE) or allophycocyanin (APC)-conjugated MOG (44-54)/MHC Class I tetramer (e.g., H-2Db for mouse samples, or a relevant HLA allele for human samples) at a predetermined optimal concentration.

-

Incubation is typically carried out for 30-60 minutes at 4°C or for 10-15 minutes at 37°C, protected from light.

-

-

Surface Marker Staining: Add a cocktail of fluorescently-labeled antibodies against cell surface markers, such as CD8, CD3, and a viability dye, to the tetramer-stained cells. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with staining buffer to remove unbound antibodies and tetramers.

-

Data Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire data on a flow cytometer.

-

Gating Strategy:

-

Gate on single, viable lymphocytes.

-

From the lymphocyte gate, identify CD3+ T cells.

-

Within the CD3+ population, gate on CD8+ T cells.

-

Finally, identify the MOG (44-54) tetramer-positive population within the CD8+ T cells.

-

ELISpot Assay

Purpose: To quantify the number of MOG (44-54)-specific CD8+ T cells that secrete a specific cytokine (e.g., IFN-γ) upon antigen stimulation.

Methodology:

-

Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI-1640 medium with 10% FBS) for at least 2 hours at room temperature.

-

Cell Plating: Add a known number of PBMCs or isolated CD8+ T cells to each well.

-

Stimulation: Add the MOG (44-54) peptide to the wells at an optimal concentration. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.

-

Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Incubate for 1 hour at room temperature.

-

-

Development: Wash the plate and add a substrate solution that will form a colored precipitate at the site of cytokine secretion.

-

Analysis: Once distinct spots have formed, stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Intracellular Cytokine Staining (ICS)

Purpose: To determine the cytokine profile of MOG (44-54)-specific CD8+ T cells at a single-cell level.

Methodology:

-

Cell Stimulation: Stimulate PBMCs with the MOG (44-54) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secretion of cytokines, causing them to accumulate intracellularly.

-

Surface Staining: Stain the cells with antibodies against surface markers such as CD8 and CD3, as described in the tetramer staining protocol.

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and antigenicity.

-

Permeabilize the cell membrane using a permeabilization buffer (e.g., a saponin-based buffer) to allow antibodies to enter the cell.

-

-

Intracellular Staining: Add fluorescently-labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

-

Washing and Acquisition: Wash the cells to remove unbound antibodies and acquire data on a flow cytometer.

-

Gating Strategy: Similar to tetramer staining, gate on single, viable CD8+ T cells and then analyze the expression of intracellular cytokines within this population.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: TCR and Costimulatory Signaling Pathways in CD8+ T Cells.

Caption: Experimental Workflow for MOG(44-54) CD8+ T Cell Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Frequency of CD8+ T Cell Subsets in Multiple Sclerosis Patients with Various Clinical Patterns | PLOS One [journals.plos.org]

- 3. MOG (44-54), mouse, human, rat - 1 mg [anaspec.com]

- 4. Buy this compound [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. genscript.com [genscript.com]

- 7. Frontiers | Characterization of antigen-specific CD8+ memory T cell subsets in peripheral blood of patients with multiple sclerosis [frontiersin.org]

- 8. Differential Frequency of CD8+ T Cell Subsets in Multiple Sclerosis Patients with Various Clinical Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential Frequency of CD8+ T Cell Subsets in Multiple Sclerosis Patients with Various Clinical Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis of MOG (44-54) Peptide Binding

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the structural and biophysical principles governing the binding of the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) (44-54) peptide, a key epitope in autoimmune research. It details the methodologies for characterizing its interaction with Major Histocompatibility Complex (MHC) molecules and subsequent recognition by T-cell receptors (TCRs).

Introduction: The MOG (44-54) Epitope in Autoimmunity

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein of the central nervous system (CNS) myelin sheath and a primary autoantigen in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1] While various MOG-derived peptides are studied, the 11-amino acid sequence MOG (44-54), with the sequence FSRVVHLYRNG, has been identified as the minimal binding epitope for CD8+ MOG-specific T cells.[2][3]

The interaction of this peptide with MHC class I molecules and its subsequent presentation to CD8+ T cells is a crucial event in the immune response cascade that can lead to demyelination.[2][4] Although it demonstrates strong binding to specific T cell subsets, its capacity to induce EAE is notably less potent than longer peptides like MOG (35-55) or MOG (40-54), suggesting a complex relationship between binding affinity and encephalitogenicity.[2][4] Understanding the structural basis of MOG (44-54) binding is therefore paramount for elucidating the mechanisms of T cell activation in autoimmune demyelinating diseases and for designing targeted immunotherapies.

The Molecular Triad: MOG (44-54), MHC-I, and TCR

The adaptive immune response to peptide antigens is initiated by the formation of a ternary complex involving the peptide, an MHC molecule, and a specific TCR.[5][6] In the case of MOG (44-54), this interaction primarily involves MHC class I molecules, leading to the activation of CD8+ T cells.[2][7]

The process begins with the MOG (44-54) peptide being loaded into the peptide-binding groove of an MHC class I molecule within the endoplasmic reticulum, a process facilitated by a network of chaperones known as the peptide-loading complex.[8] This peptide-MHC (pMHC) complex is then transported to the cell surface for presentation.[8] A CD8+ T cell with a cognate TCR can then recognize this specific pMHC complex, initiating a signaling cascade that leads to T cell activation and effector functions. The TCR engages with both the presented peptide and the alpha-helices of the MHC molecule, a dual recognition that ensures specificity.[6][9]

Experimental Protocols for Structural and Binding Analysis

A multi-faceted approach is required to fully characterize the binding of the MOG (44-54) peptide. This involves determining the three-dimensional structure of the complex, quantifying its binding kinetics and thermodynamics, and assessing its stability.

X-ray Crystallography: Visualizing the Interaction

X-ray crystallography provides high-resolution structural data of the pMHC or the ternary pMHC-TCR complex, revealing the precise atomic interactions, including hydrogen bonds and van der Waals contacts, that govern binding.[10][11]

Detailed Experimental Protocol:

-

Protein Expression and Purification:

-

Express the heavy chain of the target MHC class I molecule (e.g., H-2Db) and β2-microglobulin (β2m) separately in E. coli as inclusion bodies.[12]

-

Synthesize the MOG (44-54) peptide using standard solid-phase peptide synthesis.

-

Purify the inclusion bodies and solubilize them in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine-HCl).

-

-

In Vitro Refolding of the pMHC Complex:

-

Prepare a refolding buffer containing L-arginine, a redox shuffling system (e.g., reduced and oxidized glutathione), and protease inhibitors.

-

Add the denatured heavy chain, β2m, and a molar excess of the MOG (44-54) peptide to the refolding buffer via dilution, typically over 1-2 days at 4°C.

-

Concentrate the refolding mixture and purify the correctly folded monomeric pMHC complex using size-exclusion and ion-exchange chromatography.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput vapor diffusion methods (sitting or hanging drop).

-

Optimize promising initial hits by varying reagent concentrations to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and determine the structure using molecular replacement, using a known MHC structure as a search model.[10]

-

Refine the model against the experimental data to yield the final atomic coordinates of the MOG (44-54)-MHC complex.[10]

-

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique used to measure the real-time kinetics of molecular interactions.[13][14] It provides quantitative data on the association rate (k_a or k_on), dissociation rate (k_d or k_off), and the equilibrium dissociation constant (K_D).

Detailed Experimental Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a sensor chip (e.g., CM5). One binding partner (the ligand) is immobilized on the sensor surface.[14] For pMHC-TCR interactions, the pMHC complex is often the ligand.

-

Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and ethyl-3-(3-dimethylamino)propyl carbodiimide (B86325) (EDC).[15]

-

Inject the purified MOG (44-54)-MHC complex at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Interaction Analysis:

-

The second binding partner (the analyte, e.g., soluble TCR) is injected in solution over the sensor surface through a microfluidic system.[14]

-

Prepare a series of analyte concentrations in a suitable running buffer (e.g., HBS-EP+).

-

Perform a kinetic titration by sequentially injecting the different analyte concentrations over the ligand-immobilized surface. Each injection cycle consists of an association phase (analyte flowing) and a dissociation phase (buffer flowing).

-

A reference flow cell (often just activated and deactivated) is used to subtract bulk refractive index changes and non-specific binding.

-

-

Data Analysis:

-

The binding events are recorded in real-time as a sensorgram, which plots response units (RU) versus time.

-

Fit the association and dissociation curves to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and K_D (K_D = k_d / k_a).[13]

-

References

- 1. MOG peptides | Eurogentec [eurogentec.com]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Calorimetric Investigation of an Entropically Driven T Cell Receptor-Peptide/Major Histocompatibility Complex Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamics of T cell receptor – peptide/MHC interactions: progress and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. Molecular basis of MHC I quality control in the peptide loading complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.emory.edu [med.emory.edu]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. bioradiations.com [bioradiations.com]

- 14. Binding Affinity and Kinetics by SPR - Aragen Bioscience [aragenbio.com]

- 15. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]

MOG (44-54): A Technical Guide for Multiple Sclerosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide fragment 44-54, a key tool in multiple sclerosis (MS) research. This document details its biochemical properties, its role in eliciting immune responses, and its application in the experimental autoimmune encephalomyelitis (EAE) animal model of MS. The guide offers structured data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in their study of MS pathogenesis and the development of novel therapeutics.

Core Concepts and Properties of MOG (44-54)

Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein exclusively expressed in the central nervous system (CNS) on the outermost surface of the myelin sheath and oligodendrocytes. The MOG (44-54) peptide is an 11-amino acid fragment of this protein that has garnered significant interest in MS research.

Biochemical Properties

The MOG (44-54) peptide is a specific epitope recognized by the immune system, particularly by CD8+ T cells.[1][2] Its sequence and molecular characteristics are fundamental to its immunological activity.

| Property | Description |

| Amino Acid Sequence | H-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-OH[1] |

| One-Letter Code | FSRVVHLYRNG[1] |

| Molecular Formula | C61H94N20O15[1] |

| Molecular Weight | 1347.6 g/mol [1] |

| Immunological Target | Myelin Oligodendrocyte Glycoprotein (MOG)[1] |

| Primary Immune Cells | CD8+ T lymphocytes[1][2] |

| MHC Restriction | H-2Db in mice[3] |

Role in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for studying the pathogenesis of MS. Immunization with myelin-derived antigens, including MOG peptides, induces an autoimmune response against the CNS, leading to inflammation, demyelination, and paralysis that mimics aspects of MS.

While the longer MOG (35-55) peptide is a potent inducer of EAE in C57BL/6 mice by activating both CD4+ and CD8+ T cells, the MOG (44-54) peptide alone is considered a weak or non-encephalitogenic agent in this mouse strain.[4][5][6] Research indicates that MOG (44-54) primarily functions as a core epitope for CD8+ T cells and is insufficient to induce the full spectrum of clinical EAE on its own.[5][7] However, it remains a valuable tool for studying the specific contribution of CD8+ T cells to the autoimmune response in the context of MS.

| Peptide | Encephalitogenic Potential in C57BL/6 Mice | Primary T-Cell Response |

| MOG (35-55) | High | CD4+ and CD8+ T cells[4] |

| MOG (40-54) | Moderate to High | Primarily CD4+ T cells, some CD8+ T cell infiltration[4][6] |

| MOG (44-54) | Low to None[4][5][6] | Primarily CD8+ T cells[2][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving MOG (44-54).

Induction of EAE with MOG Peptides in C57BL/6 Mice

This protocol describes the active immunization of C57BL/6 mice to induce EAE. While MOG (44-54) is a poor EAE inducer, this protocol is standard for MOG peptides and can be used for comparative studies.

Materials:

-

MOG (35-55) or MOG (44-54) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS)

-

Female C57BL/6 mice, 8-12 weeks old

Procedure:

-

Peptide Emulsion Preparation: Prepare a 2 mg/mL solution of MOG peptide in sterile PBS. Emulsify this solution with an equal volume of CFA to a final peptide concentration of 1 mg/mL. The final emulsion should be thick and stable.

-

Immunization (Day 0): Subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse (total of 200 µL per mouse).

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200-300 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or wobbly gait

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state

-

In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of MOG-specific T cells upon stimulation with the MOG (44-54) peptide.

Materials:

-

Spleens and draining lymph nodes (inguinal) from MOG-immunized mice

-

MOG (44-54) peptide

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

-

96-well round-bottom plates

Procedure:

-

Cell Isolation: Aseptically remove spleens and draining lymph nodes from immunized mice 7-10 days post-immunization. Prepare single-cell suspensions.

-

Cell Plating: Plate 2 x 10⁵ splenocytes or lymph node cells per well in a 96-well plate.

-

Peptide Stimulation: Add MOG (44-54) peptide to the wells at a final concentration of 10-20 µg/mL. Include a "no peptide" control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement ([³H]-Thymidine):

-

Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.

-

-

Proliferation Measurement (CFSE):

-

Prior to plating, label the cells with CFSE.

-

After the 72-hour incubation, harvest the cells and analyze CFSE dilution by flow cytometry.

-

Intracellular Cytokine Staining for IFN-γ

This protocol allows for the detection of IFN-γ production by MOG (44-54)-specific T cells at a single-cell level.

Materials:

-

Splenocytes or lymph node cells from MOG-immunized mice

-

MOG (44-54) peptide

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular IFN-γ

Procedure:

-

In Vitro Restimulation:

-

Plate 1-2 x 10⁶ cells per well in a 24-well plate.

-

Stimulate the cells with MOG (44-54) peptide (10 µg/mL) for 4-6 hours at 37°C.

-

For the last 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A).

-

-

Surface Staining:

-

Harvest the cells and wash with flow cytometry buffer.

-

Stain for cell surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice.

-

Wash the cells twice.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells and then resuspend in permeabilization buffer for 10 minutes.

-

-

Intracellular Staining:

-

Add the anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

-

Gate on the CD8+ T cell population to analyze the percentage of IFN-γ producing cells.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language.

MOG (44-54) Experimental Autoimmune Encephalomyelitis (EAE) Induction Workflow

Caption: Workflow for the induction of EAE using MOG (44-54) peptide in mice.

In Vitro T-Cell Restimulation and Analysis Workflow

Caption: Workflow for in vitro restimulation and analysis of MOG (44-54)-specific T cells.

TCR Signaling Pathway upon MOG (44-54) Recognition

Caption: Simplified TCR signaling cascade initiated by MOG (44-54)-MHC complex recognition.

Application in Drug Development

The MOG (44-54) peptide and the associated experimental models are valuable tools in the preclinical development of therapies for MS. They can be utilized to:

-

Screen for immunomodulatory compounds: Assess the ability of novel drugs to suppress the activation and proliferation of MOG (44-54)-specific CD8+ T cells.

-

Evaluate therapeutic efficacy: Test the potential of drug candidates to prevent or treat EAE induced by encephalitogenic MOG peptides, providing insights into their potential clinical utility.

-

Investigate mechanisms of action: Elucidate how therapeutic agents modulate the immune response to specific CNS autoantigens.

By providing a standardized and well-characterized system for studying a specific component of the autoimmune response in MS, MOG (44-54) continues to be a relevant and important tool for advancing our understanding and treatment of this complex neurological disease.

References

- 1. cd-genomics.com [cd-genomics.com]

- 2. MOG (44-54), mouse, human, rat - 1 mg [anaspec.com]

- 3. Erythropoietin: A Potent Inducer of Peripheral Immuno/Inflammatory Modulation in Autoimmune EAE | PLOS One [journals.plos.org]

- 4. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 5. Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mednexus.org [mednexus.org]

- 7. researchgate.net [researchgate.net]

The MOG (44-54) Epitope: A Key Player in Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The myelin oligodendrocyte glycoprotein (B1211001) (MOG) (44-54) epitope, a specific amino acid sequence within the MOG protein, has emerged as a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). This technical guide provides a comprehensive overview of the discovery, significance, and experimental investigation of the MOG (44-54) epitope. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the mechanisms of neuroinflammation. This guide details the role of MOG (44-54) as a core binding epitope for CD8+ T cells and its application in inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for MS. Included are detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to facilitate the design and execution of studies in this field.

Discovery and Significance

The myelin oligodendrocyte glycoprotein (MOG) is a protein exclusively expressed on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the CNS.[1] Its extracellular location makes it a prime target for autoimmune attacks. The MOG (44-54) peptide is a specific 11-amino acid fragment (sequence: FSRVVHLYRNG) of the MOG protein that has been identified as a key epitope in the context of autoimmune neuroinflammation.[2][3]

The discovery of this epitope was a significant step in understanding the cellular and molecular mechanisms driving diseases like MS. It has been established that MOG (44-54) is a minimal, core binding epitope for MOG-specific CD8+ T cells.[4][5] While the longer MOG (35-55) peptide, which contains both CD4+ and CD8+ T cell epitopes, is more potent in inducing EAE, the MOG (44-54) epitope is crucial for studying the specific role of CD8+ T cells in the disease process.[6][7] Immunization of susceptible mouse strains, such as C57BL/6, with MOG (44-54) can stimulate T cell proliferation and pro-inflammatory cytokine production, although it induces clinical EAE with a lower incidence and severity compared to MOG (35-55).[4][6] This makes it a valuable tool for dissecting the distinct contributions of different T cell subsets to the pathogenesis of autoimmune demyelination.

Quantitative Data Summary

The following tables summarize key quantitative data related to the MOG (44-54) epitope, providing a basis for experimental design and comparison of results.

Table 1: EAE Induction and Clinical Scores with MOG Peptides

| Peptide | Mouse Strain | Dose (µ g/mouse ) | Adjuvant | Mean Maximum Clinical Score (Scale 0-5) | Incidence (%) | Reference |

| MOG (35-55) | C57BL/6 | 200-300 | Complete Freund's Adjuvant (CFA) with M. tuberculosis + Pertussis Toxin (PTx) | 3.0 - 4.0 | 80-90 | [4][8] |

| MOG (40-54) | C57BL/6 | Not Specified | Not Specified | Not Specified | 80-90 | [4] |

| MOG (44-54) | C57BL/6 | Not Specified | Not Specified | Mild | 30 | [4] |

| MOG (44-54) | C57BL/6 | Not Specified | CFA + PTx | No clinical signs | 0 | [6][7] |

Note: EAE scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[9][10]

Table 2: T-Cell Responses to MOG Peptides

| Peptide | T-Cell Type | Assay | Readout | Result | Reference |

| MOG (44-54) | CD8+ T cells | Proliferation Assay ([3H]thymidine) | Stimulation Index (SI) | Stimulates T cell proliferation in vitro | [5] |

| MOG (35-55) | CD4+ T cells | Intracellular Cytokine Staining | % of IFN-γ+ cells | Induces robust IFN-γ production | [6] |

| MOG (40-54) | CD4+ T cells | Intracellular Cytokine Staining | % of IFN-γ+ cells | Induces robust IFN-γ production | [6] |

| MOG (44-54) | CD8+ T cells | MHC-Dimer Staining | % of MOG-dimer+ CD8+ cells | 8-fold increase in MOG-immunized EAE mice compared to normal mice | [11] |

| rh-MOG | CD4+ T cells | Flow Cytometry (Treg analysis) | % of CD4+ Tregs | Increased in non-relapsing MOGAD patients after stimulation | [12] |

| rh-MOG | CD4+ T cells | Flow Cytometry (Treg analysis) | % of CD45RA-Foxp3+ Tregs | Decreased in relapsing MOGAD patients after stimulation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the MOG (44-54) epitope.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice using MOG peptides.

Materials:

-

MOG (35-55) or MOG (44-54) peptide (lyophilized)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Pertussis toxin (PTx)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile 1 ml syringes with 26G needles

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Peptide Emulsion Preparation:

-

Reconstitute the MOG peptide in sterile PBS to a final concentration of 2-3 mg/ml.

-

Prepare an equal volume of CFA.

-

Draw the MOG peptide solution into a syringe and the CFA into another.

-

Connect the two syringes with a Luer lock connector.

-

Emulsify the mixture by repeatedly passing it between the syringes until a thick, white emulsion is formed. A stable emulsion will hold a drop on the surface of water.

-

-

Immunization:

-

On day 0, inject each mouse subcutaneously with 100-200 µl of the MOG/CFA emulsion, typically split between two sites on the flanks.[1][9] This delivers a total dose of 100-300 µg of MOG peptide.

-

Administer 200-500 ng of PTx intraperitoneally (i.p.) in 100 µl of sterile PBS on day 0 and day 2 post-immunization.[4]

-

-

Clinical Scoring:

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to MOG peptide stimulation.

Materials:

-

Spleen and draining lymph nodes from immunized mice

-

MOG (44-54) peptide

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

96-well flat-bottom plates

-

[³H]-thymidine or BrdU cell proliferation ELISA kit

-

Irradiated syngeneic splenocytes (as antigen-presenting cells - APCs)

Procedure:

-

Cell Preparation:

-

Harvest spleens and draining lymph nodes from immunized mice 10-14 days post-immunization.

-

Prepare single-cell suspensions.

-

Isolate T cells using a nylon wool column or magnetic-activated cell sorting (MACS).

-

-

Cell Culture:

-

Plate 2 x 10⁵ irradiated APCs per well in a 96-well plate.

-

Add MOG (44-54) peptide at a final concentration of 10-20 µg/ml and incubate for 1 hour.

-

Add 4 x 10⁵ purified T cells to each well.

-

Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

-

-

Proliferation Measurement:

-

Using [³H]-thymidine: Pulse the cultures with 1 µCi of [³H]-thymidine per well for the final 18 hours of culture. Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.

-

Using BrdU ELISA: Follow the manufacturer's instructions for the BrdU cell proliferation ELISA kit. This typically involves adding BrdU to the cultures for the final 2-24 hours, followed by fixation, permeabilization, and detection with an anti-BrdU antibody.

-

-

Data Analysis:

-

Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) or optical density (OD) of stimulated wells divided by the mean CPM or OD of unstimulated control wells. An SI greater than 2 is generally considered a positive response.[13]

-

Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T cells at the single-cell level.

Materials:

-

Single-cell suspension from spleen, lymph nodes, or CNS of immunized mice

-

Cell stimulation cocktail (e.g., PMA and ionomycin (B1663694), or MOG peptide)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Resuspend cells at 1-2 x 10⁶ cells/ml in culture medium.

-

Stimulate the cells for 4-6 hours at 37°C with either a specific antigen (MOG (44-54) peptide, 10-20 µg/ml) or a non-specific stimulus like PMA (50 ng/ml) and ionomycin (500 ng/ml).

-

Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/ml) for the final 2-4 hours of stimulation to trap cytokines intracellularly.[1]

-

-

Surface Staining:

-

Wash the cells with PBS containing 2% FBS.

-

Stain for cell surface markers (e.g., anti-CD3, anti-CD8) for 20-30 minutes on ice, protected from light.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove excess antibodies.

-

Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

-

Wash the cells and then resuspend in a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent).

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.

-

Incubate for 30 minutes at room temperature or on ice, protected from light.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove excess antibodies and resuspend in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to gate on the T cell population of interest (e.g., CD3+CD8+) and quantify the percentage of cells expressing the cytokine(s) of interest.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

MOG (44-54) Induced T-Cell Receptor (TCR) Signaling Pathway

Caption: TCR signaling cascade initiated by MOG (44-54) presentation.

Experimental Workflow for EAE Induction and Analysis

Caption: Workflow for EAE induction and subsequent immunological analysis.

Conclusion

The MOG (44-54) epitope is an invaluable tool for investigating the pathogenesis of autoimmune demyelinating diseases. Its specific interaction with CD8+ T cells allows for a detailed examination of the role of this cell type in the initiation and progression of neuroinflammation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at unraveling the complexities of diseases like multiple sclerosis and developing novel therapeutic strategies. The continued study of the MOG (44-54) epitope and the immune responses it elicits will undoubtedly contribute to a deeper understanding of neuroimmunology and the development of targeted therapies for these debilitating conditions.

References

- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 2. Measuring interactions of MHC class I molecules using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9765128B2 - Erythropoietin-derived short peptide and its mimics as immuno/inflammatory modulators - Google Patents [patents.google.com]

- 4. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]

- 5. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 9. med.virginia.edu [med.virginia.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Regulatory T Cells Increase After rh-MOG Stimulation in Non-Relapsing but Decrease in Relapsing MOG Antibody-Associated Disease at Onset in Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

cellular response to MOG (44-54) immunization in mice

An In-depth Technical Guide to the Cellular Response Following MOG (44-54) Immunization in Mice

Introduction

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) is a critical protein of the central nervous system (CNS) myelin sheath and a primary autoantigenic target in the inflammatory demyelinating disease, multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model used to study the immunopathological mechanisms of MS. EAE is typically induced in susceptible mouse strains, such as C57BL/6, by immunization with MOG protein or its immunodominant peptides.

The peptide spanning amino acids 35-55 of MOG (MOG 35-55) is widely used to induce EAE, as it contains epitopes for both CD4+ and CD8+ T cells. This guide focuses specifically on the cellular response to a truncated version of this peptide, MOG (44-54), with the sequence FSRVVHLYRNG. This 11-mer peptide represents a minimal, core epitope and provides a valuable tool for dissecting the specific contributions of different immune cell subsets, particularly CD8+ T cells, to the development of neuroinflammation.

Core Cellular Responses to MOG (44-54) Immunization